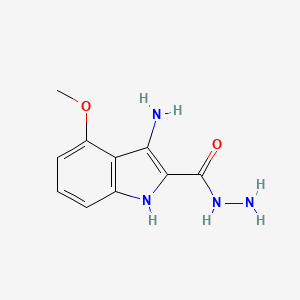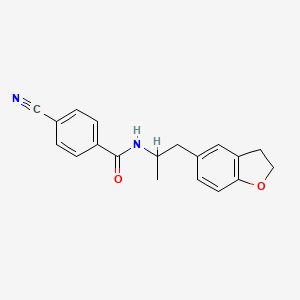
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a synthetic organic compound that features a benzamide core with a cyano group and a dihydrobenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran moiety can be introduced through a Friedel-Crafts acylation reaction, where 2,3-dihydrobenzofuran is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the benzamide core with the dihydrobenzofuran moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
化学反应分析
Types of Reactions
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group or other functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the cyano group with other substituents using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or substituted amides.
科学研究应用
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral activities.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and targets.
作用机制
The mechanism of action of 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide core can interact with enzymes or receptors, leading to modulation of their activity. The dihydrobenzofuran moiety can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide: Unique due to its specific combination of functional groups and moieties.
Benzofuran Derivatives: Compounds with similar benzofuran moieties but different substituents.
Benzamide Derivatives: Compounds with similar benzamide cores but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyano group, benzamide core, and dihydrobenzofuran moiety, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-cyano-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(10-15-4-7-18-17(11-15)8-9-23-18)21-19(22)16-5-2-14(12-20)3-6-16/h2-7,11,13H,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHCPFQVDXATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)

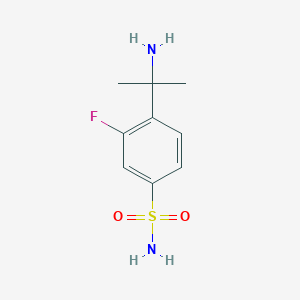
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
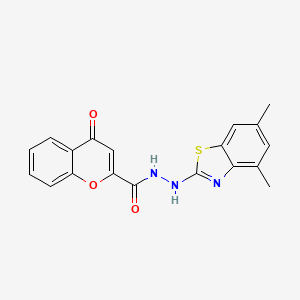
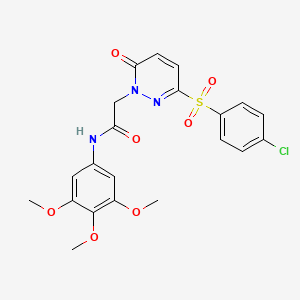

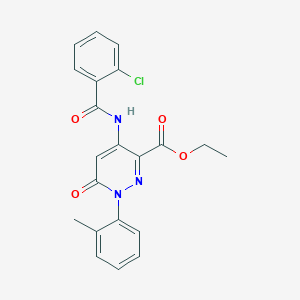
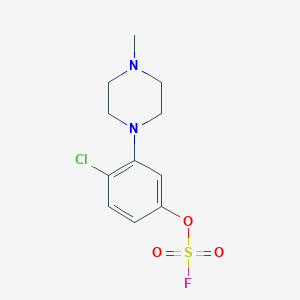
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
![3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
